molecular formula C21H18N2O B274164 N'-benzylidene-2,2-diphenylacetohydrazide

N'-benzylidene-2,2-diphenylacetohydrazide

Cat. No. B274164
M. Wt: 314.4 g/mol
InChI Key: UFEGKXKTQTZIMT-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-2,2-diphenylacetohydrazide (abbreviated as BPHA) is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPHA belongs to the class of hydrazones, which are organic compounds with a hydrazone functional group (-NHN=) that is derived from the reaction of a hydrazine with a carbonyl compound. BPHA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N'-benzylidene-2,2-diphenylacetohydrazide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. N'-benzylidene-2,2-diphenylacetohydrazide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-benzylidene-2,2-diphenylacetohydrazide has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N'-benzylidene-2,2-diphenylacetohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of the immune system. Studies have suggested that N'-benzylidene-2,2-diphenylacetohydrazide induces apoptosis in cancer cells by activating the caspase pathway, a series of biochemical reactions that leads to cell death. N'-benzylidene-2,2-diphenylacetohydrazide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, N'-benzylidene-2,2-diphenylacetohydrazide has been shown to modulate the immune system by increasing the production of cytokines, which are proteins that regulate immune cell function.

Advantages and Limitations for Lab Experiments

N'-benzylidene-2,2-diphenylacetohydrazide has several advantages for lab experiments, including its low cost, ease of synthesis, and high purity. However, N'-benzylidene-2,2-diphenylacetohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N'-benzylidene-2,2-diphenylacetohydrazide, including the development of new synthetic methods, the investigation of its pharmacological properties in animal models, and the exploration of its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N'-benzylidene-2,2-diphenylacetohydrazide and its potential toxicity.

Synthesis Methods

N'-benzylidene-2,2-diphenylacetohydrazide can be synthesized through the condensation reaction of 2,2-diphenylacetylhydrazide with benzaldehyde in the presence of a catalyst, such as acetic acid or sulfuric acid. The reaction yields N'-benzylidene-2,2-diphenylacetohydrazide as a yellow crystalline solid with a melting point of 220-222°C.

Scientific Research Applications

N'-benzylidene-2,2-diphenylacetohydrazide has been studied for its potential pharmacological properties, including its antimicrobial, antifungal, and anticancer activities. Studies have shown that N'-benzylidene-2,2-diphenylacetohydrazide exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. N'-benzylidene-2,2-diphenylacetohydrazide has also been found to inhibit the growth of fungi, such as Candida albicans and Aspergillus niger. Additionally, N'-benzylidene-2,2-diphenylacetohydrazide has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

N'-benzylidene-2,2-diphenylacetohydrazide

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C21H18N2O/c24-21(23-22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,20H,(H,23,24)/b22-16+

InChI Key

UFEGKXKTQTZIMT-CJLVFECKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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